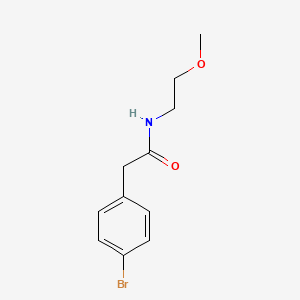![molecular formula C16H19NO4 B4929576 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as BMOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMOA belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity studies.
Direcciones Futuras
There are several future directions for the study of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in the treatment of various diseases, particularly those associated with inflammation and oxidative stress. Additionally, the development of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives with improved potency and selectivity could lead to the development of novel therapeutic agents.
Métodos De Síntesis
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized by the reaction of 4-butyl-8-methylcoumarin with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.
Aplicaciones Científicas De Investigación
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Its anti-inflammatory and antioxidant properties have been shown to be beneficial in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been investigated for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHIAFTSLYVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)
![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)




![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
